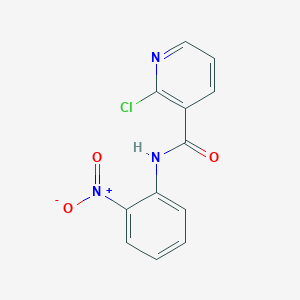

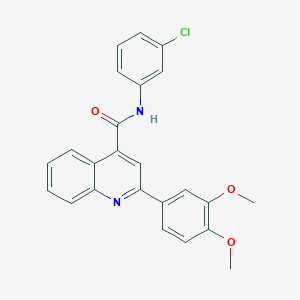

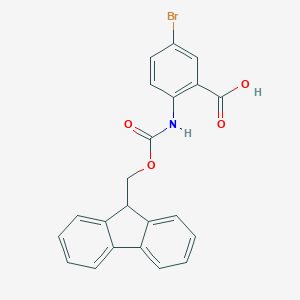

![molecular formula C10H12O3 B186093 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol CAS No. 127264-09-9](/img/structure/B186093.png)

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol

Übersicht

Beschreibung

The compound “2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol” is a chemical compound with the empirical formula C15H13N3O2 . It is a solid substance . The compound has been used in the synthesis of blue-emissive phenanthroimidazole-functionalized target molecules .

Synthesis Analysis

The synthesis of this compound has been reported in various studies. For instance, it has been synthesized in one-pot reactions . The synthesis involves the use of 2,3-dihydroxybenzoic acid as the initial material . The process includes alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound has been analyzed in several studies. For example, the crystal structure of a related compound, (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide), has been reported . The compound has a triclinic crystal structure .Chemical Reactions Analysis

The compound has been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . The up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds due to 2ET1 > ES1 .Physical And Chemical Properties Analysis

The compound is a solid substance . It has a molecular weight of 267.28 . The compound has been characterized by FT-IR, 1H-NMR, and 13C-NMR spectral techniques .Wirkmechanismus

Mode of Action

It’s known that the compound interacts with its targets, leading to changes in cellular processes . More detailed studies are required to understand the exact nature of these interactions.

Biochemical Pathways

It’s possible that the compound influences multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is limited. These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile .

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKJGSFAORXDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599517 | |

| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127264-09-9 | |

| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

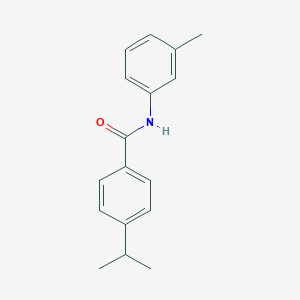

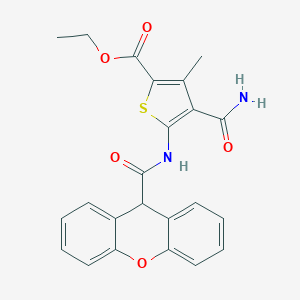

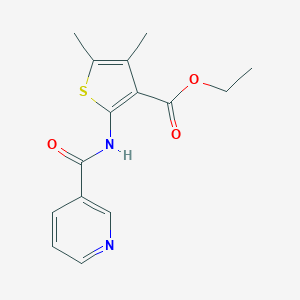

![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)

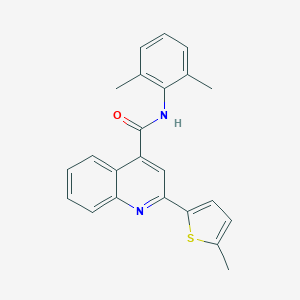

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)